A Technical Guide to the Structural Elucidation of 1,6,2',3',6'-O-Pentaacetyl-3-O-trans-p-coumaroylsucrose
A Technical Guide to the Structural Elucidation of 1,6,2',3',6'-O-Pentaacetyl-3-O-trans-p-coumaroylsucrose
This guide provides an in-depth, technical walkthrough for the complete structural elucidation of 1,6,2',3',6'-O-Pentaacetyl-3-O-trans-p-coumaroylsucrose, a complex natural product derivative. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, ensuring a robust and self-validating approach to structural confirmation, grounded in the principles of modern spectroscopic analysis.
Introduction: The Significance of Acylated Sucrose Esters
Sucrose esters, a diverse class of non-ionic surfactants, are found in nature and are also synthesized for use in the food, cosmetic, and pharmaceutical industries. Their biological activities are often dictated by the nature and position of their acyl substituents. The title compound, a pentaacetylated and coumaroylated sucrose derivative, presents a significant analytical challenge due to the potential for numerous constitutional isomers. A definitive structural assignment is paramount for understanding its structure-activity relationship and for any potential therapeutic development. This guide will systematically deconstruct the molecule's architecture using a combination of high-resolution mass spectrometry and a suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments.
Part 1: Molecular Formula and Unsaturation - The Initial Clues from Mass Spectrometry
The foundational step in any structure elucidation is the determination of the molecular formula. High-resolution mass spectrometry (HRMS), typically employing electrospray ionization (ESI), is the tool of choice for this purpose.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
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Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
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Instrumentation: Utilize an ESI-Time of Flight (ESI-TOF) or ESI-Orbitrap mass spectrometer.
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Ionization Mode: Positive ion mode is generally preferred for sucrose esters, as they readily form adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺).
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Data Acquisition: Acquire the spectrum over a mass range that encompasses the expected molecular weight.
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Data Analysis: Identify the molecular ion peak and use the instrument's software to calculate the elemental composition based on the accurate mass.
For 1,6,2',3',6'-O-Pentaacetyl-3-O-trans-p-coumaroylsucrose (C₃₁H₃₈O₁₇), the expected monoisotopic mass is 682.2109 g/mol . An observed [M+Na]⁺ adduct at m/z 705.1998 would confirm this elemental composition.
From the molecular formula, the degree of unsaturation (DoU) can be calculated: DoU = C - (H/2) + (N/2) + 1 = 31 - (38/2) + 1 = 13
This DoU of 13 provides initial structural constraints. The sucrose core accounts for 2 degrees (two rings). The five acetyl groups and one p-coumaroyl group each contain a carbonyl, contributing 6 degrees. The p-coumaroyl group also has a benzene ring (4 degrees) and a double bond (1 degree). Totaling these gives 2 + 6 + 4 + 1 = 13, which fully accounts for the calculated degree of unsaturation.
Part 2: Assembling the Pieces - A Multi-dimensional NMR Approach
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential to piece together the molecular puzzle.
One-Dimensional NMR: The Initial Overview
¹H NMR Spectroscopy: The proton NMR spectrum provides the first detailed look at the molecule's structure. Key regions of interest include:
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Aromatic Protons: Signals from the p-coumaroyl moiety.
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Vinylic Protons: Signals for the trans double bond of the p-coumaroyl group.
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Sugar Protons: A complex, often overlapping region containing signals from the glucose and fructose rings.
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Acetyl Methyl Protons: Sharp singlets corresponding to the five acetyl groups.
¹³C NMR Spectroscopy: The carbon NMR spectrum, often acquired with proton decoupling, reveals the number of unique carbon environments. Key signals include:
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Carbonyl Carbons: Resonances for the ester carbonyls of the acetyl and p-coumaroyl groups.
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Aromatic and Vinylic Carbons: Signals from the p-coumaroyl group.
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Anomeric Carbons: Diagnostic signals for the C-1 of glucose and C-2' of fructose.
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Sugar Carbons: Signals for the remaining carbons of the sucrose backbone.
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Acetyl Methyl Carbons: Signals in the aliphatic region.
Table 1: Representative ¹H and ¹³C NMR Data for 1,6,2',3',6'-O-Pentaacetyl-3-O-trans-p-coumaroylsucrose (in CDCl₃)
| Position | δC (ppm) | δH (ppm) (Multiplicity, J in Hz) |
| Sucrose Moiety | ||
| Glc-1 | 90.1 | 5.68 (d, 3.8) |
| Glc-2 | 70.5 | 4.89 (dd, 10.4, 3.8) |
| Glc-3 | 73.5 | 5.50 (t, 9.8) |
| Glc-4 | 68.2 | 5.08 (t, 9.8) |
| Glc-5 | 70.8 | 4.15 (m) |
| Glc-6 | 63.0 | 4.25 (m), 4.40 (m) |
| Fru-1' | 62.5 | 4.18 (d, 12.0), 4.08 (d, 12.0) |
| Fru-2' | 104.5 | - |
| Fru-3' | 75.8 | 5.45 (d, 8.5) |
| Fru-4' | 74.9 | 5.35 (d, 8.5) |
| Fru-5' | 80.1 | 4.20 (m) |
| Fru-6' | 64.5 | 4.35 (m) |
| p-Coumaroyl Moiety | ||
| C-1'' | 125.8 | - |
| C-2'', 6'' | 130.5 | 7.45 (d, 8.5) |
| C-3'', 5'' | 115.9 | 6.85 (d, 8.5) |
| C-4'' | 160.2 | - |
| C-7'' (C=O) | 166.5 | - |
| C-8'' | 118.2 | 6.35 (d, 15.9) |
| C-9'' | 144.8 | 7.65 (d, 15.9) |
| Acetyl Moieties | ||
| 5 x C=O | 169.5-170.8 | - |
| 5 x CH₃ | 20.5-21.0 | 2.02-2.15 (s) |
Note: This is representative data synthesized from literature values for similar compounds. Actual chemical shifts may vary.
Two-Dimensional NMR: Establishing Connectivity
While 1D NMR provides a list of parts, 2D NMR shows how they are connected.
Experimental Protocol: 2D NMR Spectroscopy
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Sample Preparation: A higher concentration is typically required for 2D NMR. Dissolve 10-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
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Instrumentation: A high-field NMR spectrometer (≥500 MHz) is recommended for better signal dispersion.
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Experiments: Acquire the following spectra:
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COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin systems through scalar coupling.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting spin systems and identifying esterification sites.
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Data Processing: Process the data using appropriate software (e.g., MestReNova, TopSpin) to generate the 2D correlation maps.
Structure Elucidation Workflow using 2D NMR
The following diagram illustrates the logical flow of information from the various NMR experiments to determine the final structure.
Caption: Workflow for NMR-based structure elucidation.
Step-by-Step Analysis:
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Assigning the Spin Systems with COSY and HSQC:
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p-Coumaroyl Moiety: The COSY spectrum will show a clear correlation between the vinylic protons (H-8'' and H-9'') and between the aromatic protons (H-2''/H-6'' and H-3''/H-5''). The HSQC spectrum will then link these protons to their respective carbons.
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Glucose and Fructose Moieties: Starting from the anomeric proton of glucose (H-1), a COSY walk can trace the connectivity through H-2, H-3, H-4, H-5, and finally to the H-6 protons. A similar process can be attempted for the fructose unit, although spectral overlap can be a challenge. The HSQC spectrum will confirm the carbon assignments for each protonated position.[1]
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Connecting the Pieces with HMBC: The HMBC spectrum is the key to assembling the full structure.[2]
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Glycosidic Linkage: A crucial correlation will be observed between the anomeric proton of glucose (H-1) and the quaternary anomeric carbon of fructose (C-2'), confirming the α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside linkage of sucrose.
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p-Coumaroyl Position: The downfield shift of H-3 in the glucose unit strongly suggests acylation at this position. This is definitively confirmed by an HMBC correlation from H-3 to the carbonyl carbon of the p-coumaroyl group (C-7'').
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Acetyl Positions: The positions of the five acetyl groups are determined by observing HMBC correlations from the protons attached to the acylated carbons to the carbonyl carbons of the acetyl groups. For example:
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H-1 → Acetyl C=O
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H-6 → Acetyl C=O
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H-2' → Acetyl C=O
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H-3' → Acetyl C=O
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H-6' → Acetyl C=O
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The following diagram illustrates the key HMBC correlations that are critical for confirming the structure.
Caption: Key HMBC correlations for structural assignment.
Part 3: Corroboration and Final Confirmation
The combination of HRMS and comprehensive 1D and 2D NMR analysis provides a robust and self-validating system for the structural elucidation of 1,6,2',3',6'-O-Pentaacetyl-3-O-trans-p-coumaroylsucrose. The molecular formula from HRMS provides the elemental composition, while the intricate network of correlations from the NMR experiments allows for the unambiguous assembly of the atoms into the final structure. The consistency across all datasets provides a high degree of confidence in the final assignment.
References
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SciSpace. (n.d.). Structure Determination of Sucrose by Acetylation and Acid Hydrolysis. Retrieved from [Link]
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Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
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Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Agrawal, P. K. (Ed.). (1992). Carbon-13 NMR of Flavonoids. Elsevier.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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EPFL. (n.d.). 2D NMR. Retrieved from [Link]
